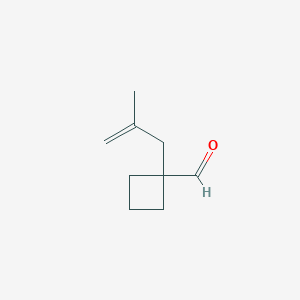
1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde is an organic compound characterized by a cyclobutane ring substituted with a 2-methylprop-2-en-1-yl group and an aldehyde functional group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclobutane with 2-methylprop-2-en-1-yl bromide in the presence of a strong base, such as sodium hydride, to form the substituted cyclobutane. The resulting compound is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde functional group .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-2-en-1-yl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions include the corresponding carboxylic acid, primary alcohol, and substituted cyclobutane derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s cyclobutane ring can undergo ring-opening reactions, which may further influence its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclopentane, (2-methyl-1-propenyl)-: This compound has a similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-(prop-2-en-1-yl)cyclobutane-1-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
Eigenschaften
Molekularformel |
C9H14O |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-(2-methylprop-2-enyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c1-8(2)6-9(7-10)4-3-5-9/h7H,1,3-6H2,2H3 |
InChI-Schlüssel |
QPEQQWPMFNJKIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1(CCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol](/img/structure/B13315322.png)
![1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol](/img/structure/B13315331.png)
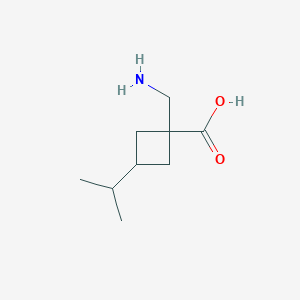
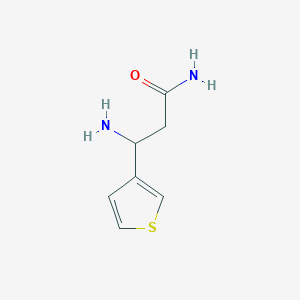
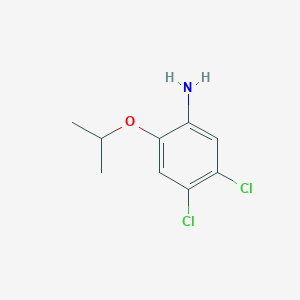
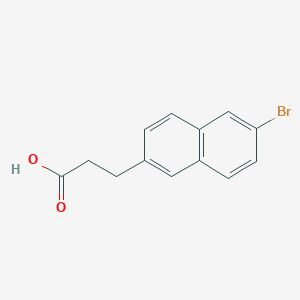
![6-(Prop-2-en-1-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13315359.png)
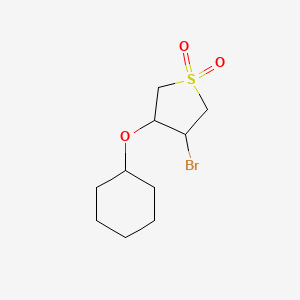
![2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13315365.png)
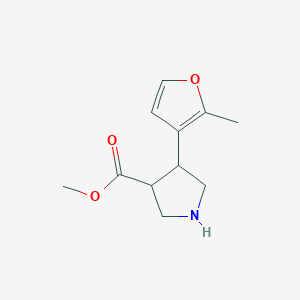

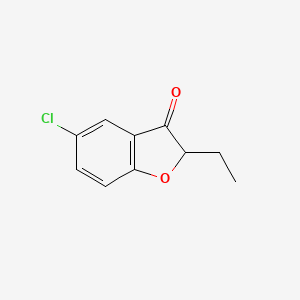
![1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13315392.png)
![5-(4-Chloro-benzyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13315400.png)
